molecular formula C7H13NO2S B1322460 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide CAS No. 681808-44-6

1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide

Cat. No. B1322460
M. Wt: 175.25 g/mol
InChI Key: QPOCDFSJBNGOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide is 175.25 . Its molecular formula is C7H13NO2S . The InChI code is 1S/C7H13NO2S/c1-7(4-5-7)11(9,10)8-6-2-3-6/h6,8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.25 . It is stored at room temperature .

Scientific Research Applications

1. Asymmetric Cyclopropanation and Synthesis of Indane Derivatives

An innovative approach using 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide involves AlCl3-promoted [2 + 3]-cycloaddition with N-benzylic sulfonamides. This process leads to the stereoselective construction of indane derivatives, a class of chemical compounds with potential pharmaceutical applications. The mechanism is distinct, as the cyclopropane acts as a 2-styrylmalonate source, offering a high-yielding and rapid synthesis method (Zhu et al., 2014).

2. Synthesis of Cyclopropane Products via Organocatalysis

Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been employed as organocatalysts. These catalysts enable the reaction between α,β-unsaturated aldehydes and sulfur ylides, resulting in cyclopropane products with up to 99% enantiomeric excesses. This application highlights the potential for precise control in the synthesis of cyclopropane derivatives (Hartikka et al., 2007).

3. Role in Cyclopropanation Reactions for Drug Discovery

Cyclopropanes are vital in medicinal chemistry, often found in drug compounds. A strategy employing cyclopropane-containing lead-like compounds, fragments, and building blocks has been developed for drug discovery. This approach uses bifunctional cyclopropane as a precursor, allowing for diverse chemical space exploration in the context of new pharmaceuticals (Chawner et al., 2017).

4. Gold(I)-Catalyzed Intramolecular Hydroamination

Gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted 2-(arylmethylene)cyclopropylcarbinols have been explored. This process yields isoxazolidine derivatives, achieved through regioselective cleavage of a carbon-carbon single bond in the cyclopropane. Such reactions are significant for creating complex organic structures potentially useful in pharmaceuticals (Zhang et al., 2012).

properties

IUPAC Name

1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-11(9,10)7(3-4-7)5-6-1-2-6/h6H,1-5H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCDFSJBNGOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CC2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide

Synthesis routes and methods

Procedure details

This compound was obtained in 65% yield from 1-cyclopropylmethylcyclopropylsulfonylamine tert-butylcarbamate (from Step B.2.a) according to the procedure described for the synthesis of 1-methoxymethylcyclopropylsulfonamide (Step B.1.b). The compound was purified by column chromatography over SiO2 using 0% to 60% ethyl acetate in hexanes as the eluent: 1H NMR (CDCl3) δ 0.15 (m, 2H), 0.51 (m, 2H), 1.01 (m, 2H), 1.34 (m, 3H), 1.86 (d, J=7.0 Hz, 2H), 4.83 (s, 2H); 13C NMR (CDCl3) δ 4.65, 7.74, 11.26, 35.62, 41.21; LRMS m/z 193 (M++NH4).
Name
1-cyclopropylmethylcyclopropylsulfonylamine tert-butylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.